Src Tyrosine Kinase Inhibition: Hibarimicin A vs. Hibarimicin B and Other Analogs
The hibarimicin family exhibits varying potencies and mechanisms of Src kinase inhibition. Hibarimicin A and its analogs inhibit v-Src with IC50 values ranging from 580 nM to 2.32 µM, while Hibarimicin B is a more selective ATP-competitive inhibitor [1]. In contrast, the aglycon hibarimicinone shows noncompetitive inhibition, indicating that glycosylation patterns dictate the binding mode and selectivity profile [2].
| Evidence Dimension | v-Src tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 580 nM to 2.32 µM (reported range for hibarimicin family) |
| Comparator Or Baseline | Hibarimicin B: 23 µM (v-Src) / Hibarimicinone: noncompetitive inhibition |
| Quantified Difference | Hibarimicin A exhibits 10- to 40-fold higher potency than Hibarimicin B against v-Src kinase |
| Conditions | In vitro v-Src kinase assay; recombinant enzyme |
Why This Matters
For researchers requiring a more potent Src kinase inhibitor with a defined binding mode, Hibarimicin A provides a superior starting point compared to Hibarimicin B, while the aglycon hibarimicinone is unsuitable for studies requiring selective ATP-competitive inhibition.
- [1] Hempel, J. E. (2012). Studies toward the total synthesis of HMP-Y1 and hibarimicinone (Doctoral dissertation). Vanderbilt University. Retrieved from http://hdl.handle.net/1803/15328 View Source
- [2] Cho, S. I., Fukazawa, H., Honma, Y., Kajiura, T., Hori, H., Igarashi, Y., Furumai, T., Oki, T., & Uehara, Y. (2002). Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. The Journal of Antibiotics, 55(3), 270–278. doi:10.7164/antibiotics.55.270 View Source
